2-(Tert-butyl)phenyl trifluoromethanesulfonate 2-(Tert-butyl)phenyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13835700
InChI: InChI=1S/C11H13F3O3S/c1-10(2,3)8-6-4-5-7-9(8)17-18(15,16)11(12,13)14/h4-7H,1-3H3
SMILES: CC(C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Molecular Formula: C11H13F3O3S
Molecular Weight: 282.28 g/mol

2-(Tert-butyl)phenyl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC13835700

Molecular Formula: C11H13F3O3S

Molecular Weight: 282.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Tert-butyl)phenyl trifluoromethanesulfonate -

Specification

Molecular Formula C11H13F3O3S
Molecular Weight 282.28 g/mol
IUPAC Name (2-tert-butylphenyl) trifluoromethanesulfonate
Standard InChI InChI=1S/C11H13F3O3S/c1-10(2,3)8-6-4-5-7-9(8)17-18(15,16)11(12,13)14/h4-7H,1-3H3
Standard InChI Key AZQMAJJXUBCFCX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Canonical SMILES CC(C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound features a phenyl ring substituted at the ortho position with a tert-butyl group (-C(CH3)3\text{-C}(\text{CH}_3)_3) and a trifluoromethanesulfonate ester (-OSO2CF3\text{-OSO}_2\text{CF}_3). The tert-butyl group imparts significant steric bulk, influencing reactivity in substitution reactions, while the trifluoromethanesulfonate group enhances electrophilicity due to its strong electron-withdrawing nature .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H13F3O3S\text{C}_{11}\text{H}_{13}\text{F}_3\text{O}_3\text{S}
Molar Mass282.28 g/mol
CAS Number198206-03-0
Purity98%
Hazard CodeC (Corrosive)

Notably, data on boiling point, density, and melting point remain uncharacterized in available literature, highlighting gaps for future research.

Spectral Data and Analytical Characterization

While explicit spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) for this compound are absent in the reviewed sources, analogous trifluoromethanesulfonate esters exhibit distinct signals. For example, in 1H^1\text{H}-NMR, the tert-butyl group typically resonates as a singlet at ~1.3 ppm, while aromatic protons appear downfield due to the electron-withdrawing Tf group . The 19F^{19}\text{F}-NMR signal for the CF3\text{CF}_3 group is expected near -75 ppm .

Synthesis and Optimization

General Synthetic Strategy

The synthesis of 2-(tert-butyl)phenyl trifluoromethanesulfonate likely follows methodologies analogous to those described for related aryl triflates. A proven approach involves the reaction of trifluoromethanesulfonic anhydride (Tf2O\text{Tf}_2\text{O}) with a phenolic precursor under controlled conditions . For instance, in Patent CN106008282A, trifluoromethanesulfonate esters are synthesized via the reaction of Tf2O\text{Tf}_2\text{O} with orthoformate esters in a 1:1 molar ratio at 25°C, yielding products with >75% efficiency .

Reaction Scheme:

Tf2O+ArOHArOTf+TfOH\text{Tf}_2\text{O} + \text{ArOH} \rightarrow \text{ArOTf} + \text{TfOH}

Here, ArOH\text{ArOH} represents 2-(tert-butyl)phenol. The reaction is typically conducted under anhydrous conditions with a base (e.g., pyridine) to neutralize the generated triflic acid (TfOH\text{TfOH}) .

Optimization Challenges

The steric hindrance from the tert-butyl group may necessitate prolonged reaction times or elevated temperatures compared to less hindered analogs. For example, the synthesis of isopropyl trifluoromethanesulfonate required 15 minutes at 25°C , whereas the tert-butyl variant might demand stricter control to prevent side reactions such as sulfonation or decomposition.

Applications in Organic Synthesis

Cross-Coupling Reactions

2-(tert-Butyl)phenyl trifluoromethanesulfonate serves as a superior leaving group in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The triflate group’s high electrophilicity facilitates oxidative addition to palladium(0) complexes, while the tert-butyl substituent stabilizes transition states via steric effects .

Photoacid Generators (PAGs)

In materials science, aryl triflates are precursors to photoacid generators used in photoresists. For example, bis(4-tert-butylphenyl)iodonium triflate (CAS 84563-54-2) releases triflic acid upon UV exposure, enabling pattern formation in semiconductor manufacturing . The tert-butyl group enhances solubility in organic matrices, a property leveraged in advanced lithography .

Recent Research Advancements

Regioselective Functionalization

Studies on benzynes demonstrate that trifluoromethanesulfonylation exhibits regioselectivity influenced by steric and electronic factors . For unsymmetrical benzynes, the tert-butyl group directs sulfonylation to the less hindered position, achieving >80% regioselectivity in model systems . This principle extends to 2-(tert-butyl)phenyl derivatives, where the bulky substituent governs reaction pathways in nucleophilic aromatic substitutions.

Computational Insights

Density functional theory (DFT) calculations reveal that the tert-butyl group raises the activation energy for para-substitution by 5–10 kcal/mol compared to meta-positions, rationalizing observed selectivity trends . These insights guide the design of tailored triflate esters for synthetic applications.

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